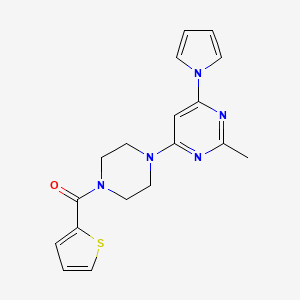![molecular formula C19H25N5O B2762101 N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310096-61-6](/img/structure/B2762101.png)
N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that belongs to the class of azabicyclooctanes. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its binding to the dopamine D3 receptor. This binding leads to a decrease in the release of dopamine in the brain, which is thought to be responsible for its potential therapeutic effects in drug addiction and other neuropsychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide are still being studied. However, it has been found to have high affinity and selectivity for the dopamine D3 receptor, which suggests that it may have potential therapeutic effects in drug addiction, schizophrenia, and other neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a potential tool for studying the role of this receptor in drug addiction and other neuropsychiatric disorders. However, one limitation is that its exact biochemical and physiological effects are still being studied, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. One direction is to further investigate its potential therapeutic effects in drug addiction, schizophrenia, and other neuropsychiatric disorders. Another direction is to study its potential use as a radioligand for imaging the dopamine D3 receptor in the brain. Further research is also needed to fully understand its biochemical and physiological effects and to determine its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the reaction of 8-azabicyclo[3.2.1]octan-3-one with propargyl bromide to form 3-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-ol. The resulting compound is then reacted with sodium azide and copper(I) iodide to form the triazole ring. Finally, the carboxamide group is introduced by reacting the compound with an appropriate acid chloride.
Applications De Recherche Scientifique
N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been studied for its potential applications in scientific research. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which is a potential target for the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders. This compound has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in the brain.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(20-10-4-7-15-5-2-1-3-6-15)24-16-8-9-17(24)14-18(13-16)23-12-11-21-22-23/h1-3,5-6,11-12,16-18H,4,7-10,13-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCAXIUGLWNCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCCCC3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)
![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)

![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)


![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)


![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)



